![molecular formula C19H14O3 B2929649 2-(1-Benzofuran-2-yl)-6,7-dimethylchromen-4-one CAS No. 85461-41-2](/img/structure/B2929649.png)
2-(1-Benzofuran-2-yl)-6,7-dimethylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Benzofuran derivatives are found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. One common method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using techniques such as FTIR, 1H-, 13C- and 1H-13C HMQC NMR spectroscopic analysis, and their 3D structures can be confirmed by single-crystal X-ray diffraction studies .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including “2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one”, have been shown to possess strong anti-tumor activities . They have potential applications in the development of new anti-cancer drugs .
Antibacterial Properties
These compounds also exhibit antibacterial properties, making them potential candidates for the development of new antibiotics .
Anti-Oxidative Effects
Benzofuran compounds have demonstrated anti-oxidative activities . This suggests potential applications in the prevention and treatment of diseases caused by oxidative stress .
Anti-Viral Applications
The anti-viral activities of benzofuran compounds have been reported . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
Antimicrobial Activity
Some benzofuran derivatives, such as 2‐(1‐benzofuran‐2‐yl)‐2‐oxoethyl 4-(un/substituted)benzoates, have shown antimicrobial abilities . This suggests potential applications in the treatment of various microbial infections .
Antioxidant Activity
Benzofuran derivatives have also demonstrated antioxidant activities . They have potential applications in the prevention and treatment of diseases caused by oxidative stress .
Synthesis of Biologically Active Compounds
2-Acetylbenzofurans, a class of benzofuran derivatives, have been successfully employed as starting materials for the production of biologically active compounds .
Drug Prospects
Due to their diverse pharmacological activities, benzofuran and its derivatives have attracted much attention for their potential applications as drugs .
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit antimicrobial properties . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial properties . For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, a benzofuran derivative, was found to be effective against S. aureus and E. coli .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications .
Result of Action
Benzofuran derivatives have been found to exhibit antimicrobial properties .
Safety and Hazards
properties
IUPAC Name |
2-(1-benzofuran-2-yl)-6,7-dimethylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-7-14-15(20)10-19(22-17(14)8-12(11)2)18-9-13-5-3-4-6-16(13)21-18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEBIEWKXVUTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.